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Compound of Interest

Compound Name: 2-Chloro-5-methylpyrazine

Cat. No.: B1367138 Get Quote

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-5-
methylpyrazine

Introduction
2-Chloro-5-methylpyrazine stands as a pivotal heterocyclic building block within the

landscape of modern organic synthesis. As a substituted pyrazine, its electron-deficient

aromatic system, combined with the reactive chlorine handle, renders it an exceptionally

versatile intermediate for constructing complex molecular architectures. The pyrazine core is a

privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics,

including drugs for cancer, viral infections, and cardiovascular diseases.[1][2] The strategic

importance of this moiety stems from its ability to engage in hydrogen bonding and other non-

covalent interactions, modulating the pharmacokinetic and pharmacodynamic profiles of active

pharmaceutical ingredients.

This guide provides an in-depth technical overview of the chemical properties and reactivity of

2-Chloro-5-methylpyrazine. It is designed for researchers, scientists, and drug development

professionals, moving beyond a simple recitation of facts to explore the causal relationships

that govern its synthetic transformations. We will delve into the electronic nature of the

molecule, dissect the mechanisms of its key reactions, and present field-proven protocols to

empower scientists in their research and development endeavors.
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A thorough understanding of a reagent's physical and spectroscopic properties is the

foundation of its effective use. These characteristics are crucial for identity confirmation, purity

assessment, and reaction monitoring.

Table 1: Physicochemical Properties of 2-Chloro-5-methylpyrazine

Property Value Source(s)

CAS Number 59303-10-5 [3][4]

Molecular Formula C₅H₅ClN₂ [4]

Molecular Weight 128.56 g/mol [4]

Appearance
Colorless to yellow solid or

liquid

Boiling Point 172 °C [3]

Density 1.234 g/cm³ [3]

Flash Point 72 °C [3]

| Storage Conditions | Inert atmosphere, 2-8 °C | |

Table 2: Representative Spectroscopic Data for 2-Chloro-5-methylpyrazine
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Technique Expected Data Interpretation

¹H NMR (CDCl₃, 400 MHz)
δ ~8.2-8.4 (s, 1H), δ ~8.1-
8.3 (s, 1H), δ ~2.5-2.7 (s,
3H)

Two singlets in the
aromatic region
corresponding to the two
non-equivalent pyrazine
protons. One singlet in the
aliphatic region for the
methyl protons.

¹³C NMR (CDCl₃, 100 MHz) δ ~153, ~150, ~146, ~143, ~21

Four distinct signals in the

aromatic region for the

pyrazine ring carbons and one

signal in the aliphatic region for

the methyl carbon.

IR (cm⁻¹)

~3050-3100 (Aromatic C-H

Stretch), ~2900-3000 (Aliphatic

C-H Stretch), ~1550-1600

(C=N, C=C Stretch), ~800-850

(C-Cl Stretch)

Characteristic peaks

confirming the presence of the

aromatic ring, methyl group,

and chloro-substituent.

| Mass Spec. (EI) | m/z 128 (M⁺), 130 (M+2)⁺ | Molecular ion peak at 128, with a characteristic

M+2 peak of approximately one-third the intensity, confirming the presence of one chlorine

atom. |

Scientist's Insight: The two distinct singlets for the aromatic protons in the ¹H NMR spectrum

are a key identifier, confirming the 2,5-disubstitution pattern. In reaction monitoring, the

disappearance of these signals and the appearance of new, often more complex, splitting

patterns provide a clear indication of successful transformation at the C2 position.

Core Reactivity Principles: The Electrophilic Nature
of the Pyrazine Ring
The reactivity of 2-Chloro-5-methylpyrazine is fundamentally governed by the electronic

properties of the pyrazine ring. The two nitrogen atoms are highly electronegative and exert a

powerful electron-withdrawing effect (a -I inductive and -M mesomeric effect) on the entire
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aromatic system. This effect significantly reduces the electron density of the ring carbons,

rendering them electrophilic and highly susceptible to attack by nucleophiles. The chlorine atom

at the C2 position is therefore "activated" towards substitution.

Caption: Electronic nature of 2-Chloro-5-methylpyrazine.

This inherent electrophilicity makes Nucleophilic Aromatic Substitution (SNAr) a primary and

highly effective reaction pathway. Furthermore, the polarized C-Cl bond provides a perfect site

for oxidative addition by low-valent transition metals, opening the door to a vast array of

powerful cross-coupling reactions.

Key Synthetic Transformations and Methodologies
The true utility of 2-Chloro-5-methylpyrazine is demonstrated by its participation in a wide

range of synthetic transformations that allow for the precise and efficient introduction of new

functional groups.

A. Nucleophilic Aromatic Substitution (SNAr): The
Workhorse Reaction
SNAr is often the most direct method for functionalizing 2-Chloro-5-methylpyrazine with

heteroatom nucleophiles such as amines, alcohols, and thiols.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[5]

First, the nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a

resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative

charge is delocalized onto the electronegative nitrogen atoms, which provides a strong

thermodynamic driving force for this initial step. The subsequent, typically rapid, step involves

the elimination of the chloride ion to restore aromaticity, yielding the substituted product.[6]

Experimental Protocol 1: General Procedure for SNAr with an Amine

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

Argon or Nitrogen), dissolve 2-Chloro-5-methylpyrazine (1.0 eq.) in a suitable polar aprotic

solvent (e.g., DMSO, DMF, or NMP).
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Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq.) followed by a non-

nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq.).

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The

optimal temperature is substrate-dependent and should be determined by empirical

monitoring.

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous

layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. Purify the crude product via silica gel column

chromatography to yield the desired 2-amino-5-methylpyrazine derivative.

Caption: General experimental workflow for SNAr reactions.

B. Palladium-Catalyzed Cross-Coupling: Building
Molecular Complexity
While SNAr is powerful, its scope can be limited. Palladium-catalyzed cross-coupling reactions

have revolutionized organic synthesis, and 2-Chloro-5-methylpyrazine is an excellent

substrate for these transformations, enabling the formation of C-C, C-N, and C-S bonds under

conditions often milder than classical methods.
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Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)
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The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for

forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds that are prevalent in

pharmaceuticals.[7][8]

Mechanistic Insight: The key to this reaction is the transmetalation step, where the organic

group from an organoboron species (e.g., a boronic acid) is transferred to the palladium(II)

center. This step requires activation by a base, which coordinates to the boron atom, forming a

more nucleophilic "ate" complex, thereby facilitating the transfer of the aryl group to the

palladium.[9]

Experimental Protocol 2: Synthesis of 2-Aryl-5-methylpyrazine via Suzuki-Miyaura Coupling

Setup: To a reaction vessel, add 2-Chloro-5-methylpyrazine (1.0 eq.), the desired

arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base

(e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[10]

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like

Toluene, Dioxane, or DME, and an aqueous solution of the base.

Reaction: Heat the mixture under an inert atmosphere to 80-100 °C, monitoring by TLC or

LC-MS.

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract

with an organic solvent. The organic layers are combined, dried, and concentrated.

Purification is achieved by column chromatography.

Table 3: Typical Suzuki-Miyaura Reaction Conditions
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Component Examples Rationale

Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂,
Pd(OAc)₂

Provides the active Pd(0)
species for the catalytic
cycle.

Ligand PPh₃, SPhos, XPhos
Stabilizes the Pd center and

modulates its reactivity.

Base K₂CO₃, Cs₂CO₃, K₃PO₄
Activates the boronic acid for

efficient transmetalation.

| Solvent | Toluene/H₂O, Dioxane/H₂O | Solubilizes both organic and inorganic reagents. |

2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful and general method for forming C-N bonds, often succeeding where

traditional SNAr reactions fail due to poor nucleophilicity of the amine or harsh required

conditions.[11][12]

Mechanistic Insight: The Buchwald-Hartwig amination follows the general palladium-catalyzed

cycle.[13][14] The critical reductive elimination step, which forms the C-N bond, is often the

rate-limiting step. The development of bulky, electron-rich phosphine ligands (e.g., Josiphos,

XPhos, RuPhos) has been crucial to the reaction's success, as these ligands accelerate the

reductive elimination step and prevent catalyst decomposition.[15]

Experimental Protocol 3: Synthesis of 2-Amino-5-methylpyrazine Derivatives via Buchwald-

Hartwig Amination

Setup: In a glovebox or under an inert atmosphere, combine 2-Chloro-5-methylpyrazine
(1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable

phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS,

1.4 eq.).

Solvent: Add an anhydrous, degassed solvent such as Toluene or Dioxane.

Reaction: Heat the sealed reaction vessel to 80-110 °C until the starting material is

consumed (monitored by GC-MS or LC-MS).
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Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl,

and extract with an organic solvent. The crude product is then purified by column

chromatography.

3. Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable

intermediates for further transformations or as components of electro-optical materials and

pharmaceuticals.[16]

Mechanistic Insight: This reaction uniquely employs a dual catalytic system. A palladium

catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI)

reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is

highly reactive and readily undergoes transmetalation with the palladium(II) complex, leading to

high efficiency and yields.[17]

Experimental Protocol 4: Synthesis of 2-Alkynyl-5-methylpyrazine via Sonogashira Coupling

Setup: To a flask, add 2-Chloro-5-methylpyrazine (1.0 eq.), a palladium catalyst (e.g.,

Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%) in a solvent like THF or

DMF.

Reagents: Add a base, typically an amine such as triethylamine or diisopropylamine, which

also serves as a solvent or co-solvent. Then, add the terminal alkyne (1.1-1.5 eq.).

Reaction: Stir the reaction at room temperature or with gentle heating under an inert

atmosphere.

Work-up and Purification: Once the reaction is complete, filter off any solids, concentrate the

filtrate, and purify the residue by column chromatography.

Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. 2-Chloro-5-
methylpyrazine should be handled with appropriate care.
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Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if

inhaled. It may also cause skin and serious eye irritation.[4]

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles

or a face shield, and a lab coat. Work in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to

prevent degradation.

Conclusion
2-Chloro-5-methylpyrazine is far more than a simple halogenated heterocycle; it is a powerful

and versatile platform for the synthesis of complex, high-value molecules. Its inherent

electronic properties make it an excellent substrate for both nucleophilic aromatic substitution

and a host of modern transition metal-catalyzed cross-coupling reactions. By understanding the

underlying mechanisms and applying the robust protocols detailed in this guide, researchers in

drug discovery and materials science can effectively leverage the unique reactivity of this

scaffold to accelerate their innovation and achieve their synthetic goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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